3-Amino-3-(2,5-dimethylphenyl)propanoic acid

Peptidomimetics Metabolic Stability Protease Resistance

Acquire the L-enantiomer of 3-Amino-3-(2,5-dimethylphenyl)propanoic acid (CAS 117391-55-6) to access the 2,5-dimethylphenyl pharmacophore essential for synthesizing the potent TcTS inhibitor D-11. Its β-amino acid backbone ensures resistance to proteolytic degradation, while the dual amine/carboxylic acid handles enable versatile derivatization. Procuring this specific isomer eliminates costly chiral resolution steps.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 117391-55-6
Cat. No. B050171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2,5-dimethylphenyl)propanoic acid
CAS117391-55-6
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(CC(=O)O)N
InChIInChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
InChIKeyORBDRZAPRLVKDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2,5-dimethylphenyl)propanoic Acid (CAS 117391-55-6) as a Chiral β-Amino Acid Scaffold for Medicinal Chemistry and Peptidomimetic Design


3-Amino-3-(2,5-dimethylphenyl)propanoic acid (CAS 117391-55-6) is a chiral β-amino acid derivative characterized by a 2,5-dimethylphenyl substituent at the β-position of the propanoic acid backbone . This substitution pattern introduces both steric and electronic modulation to the β-amino acid framework, distinguishing it from unsubstituted or differently substituted analogs . The compound exists as two enantiomers (L- and D-isomers), with the L-isomer being the predominant form utilized in pharmaceutical research and development . As a member of the 3-amino-3-arylpropanoic acid class, this compound serves as a versatile building block for peptidomimetics, bioactive molecule synthesis, and as a precursor for derivatization into phthaloyl-based pharmacophores [1].

Critical Procurement Distinctions for 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid: Why Positional Isomers and α-Amino Acid Analogs Are Not Functionally Equivalent


Generic substitution of 3-amino-3-(2,5-dimethylphenyl)propanoic acid with closely related compounds is scientifically unsound due to several key structural and functional distinctions. First, the compound's β-amino acid backbone confers inherent resistance to proteolytic degradation by mammalian peptidases, a property absent in α-amino acid analogs such as 2-amino-3-(2,5-dimethylphenyl)propanoic acid (CAS 103854-25-7) [1]. Second, the 2,5-dimethyl substitution pattern on the phenyl ring creates a distinct electronic environment and steric profile compared to other positional isomers (e.g., 2,3- or 3,5-dimethyl derivatives), which directly impacts receptor binding, molecular recognition, and downstream biological activity [2]. Third, the free β-amino and carboxylic acid groups provide dual functional handles for regioselective derivatization, enabling synthetic pathways that are inaccessible to N-substituted analogs such as N-(2,5-dimethylphenyl)-β-alanine derivatives . Finally, the compound's established role as a precursor to the D-series phthaloyl derivatives with validated trypanocidal activity underscores that its specific substitution pattern is essential for generating biologically active pharmacophores [3].

Quantitative Differentiation of 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid Against Closest Analogs: A Head-to-Head Evidence Guide for Procurement Decisions


β-Amino Acid Scaffold Confers Proteolytic Stability Relative to α-Amino Acid Counterparts

3-Amino-3-(2,5-dimethylphenyl)propanoic acid possesses a β-amino acid backbone (amino group on C3 relative to carboxyl), which confers intrinsic resistance to proteolytic degradation by common mammalian peptidases and proteases. In contrast, its α-amino acid analog 2-amino-3-(2,5-dimethylphenyl)propanoic acid (CAS 103854-25-7) is susceptible to enzymatic cleavage due to the α-positioned amino group, a well-established class-level property of α- versus β-amino acids [1]. This structural distinction directly impacts the compound's utility in peptide-based therapeutic design and in vivo stability studies [2].

Peptidomimetics Metabolic Stability Protease Resistance

2,5-Dimethyl Substitution Pattern Enables Synthesis of High-Affinity TcTS Inhibitor D-11 via Phthaloyl Derivatization

3-Amino-3-(2,5-dimethylphenyl)propanoic acid serves as a critical precursor to compound D-11, a phthaloyl derivative that demonstrated the highest TcTS enzyme inhibition (86.9% ± 5) and binding affinity (−11.1 kcal/mol) among all 3-amino-3-arylpropionic acid derivatives tested in a systematic structure-activity relationship study [1]. D-11 outperformed the natural ligand DANA (−7.8 kcal/mol) by a 3.3 kcal/mol binding advantage and exhibited superior trypanocidal activity (LC50 52.70 ± 2.70 μM on NINOA strain) compared to reference drugs nifurtimox and benznidazole [2]. While the parent 3-amino-3-arylpropionic acid scaffold is common to all series A compounds, the specific 2,5-dimethyl substitution pattern on the phenyl ring of the precursor directly influences the molecular recognition properties of the resulting D-series phthaloyl derivatives, as evidenced by the distinct docking scores and biological activities observed across different aryl substitutions [3].

Anti-Chagas Drug Discovery Trypanosoma cruzi Trans-Sialidase Inhibition Phthaloyl Derivatives

Dual Functional Handles Enable Regioselective Derivatization Unavailable to N-Substituted Analogs

3-Amino-3-(2,5-dimethylphenyl)propanoic acid possesses both a free primary β-amino group and a free carboxylic acid group, providing two orthogonal functional handles for regioselective derivatization. This enables sequential or selective modification at either the amino terminus (e.g., phthaloyl protection, amide bond formation, or Clauson-Kaas pyrrole synthesis) or the carboxyl terminus (e.g., esterification) without the need for additional protection/deprotection steps [1]. In contrast, N-substituted analogs such as N-(2,5-dimethylphenyl)-β-alanine derivatives (e.g., CAS 1990636-14-0) have their amino group already functionalized, limiting synthetic flexibility and precluding certain phthaloylation pathways that are essential for generating the D-series TcTS inhibitors . The availability of both free functional groups is a direct consequence of the specific β-amino acid structure and is not preserved in N-alkylated or N-aryl β-alanine derivatives [2].

Synthetic Chemistry Derivatization Building Block Utility Regioselectivity

L-Enantiomer Predominance Aligns with Pharmaceutical Standards for Chiral Drug Development

3-Amino-3-(2,5-dimethylphenyl)propanoic acid exists as two enantiomers, with the L-isomer (2,5-dimethyl-L-phenylalanine) being the form predominantly utilized and supplied for pharmaceutical research applications . In contrast, the related compound 2-amino-3-(2,5-dimethylphenyl)propanoic acid (CAS 103854-25-7) is primarily available as the DL-racemic mixture, necessitating additional chiral resolution steps for enantiopure applications . The preferential availability of the L-enantiomer of 3-amino-3-(2,5-dimethylphenyl)propanoic acid aligns with the stereochemical preferences of biological systems (most natural amino acids and peptide-based drugs are L-configured), potentially reducing the synthetic burden for researchers developing enantiomerically pure pharmaceutical candidates . This distinction is particularly relevant given that the compound's chirality originates at the β-carbon, creating a stereocenter that can significantly influence biological recognition and activity.

Chiral Synthesis Enantiomeric Purity Pharmaceutical Development Stereochemistry

Validated Application Scenarios for 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid (CAS 117391-55-6) Based on Quantitative Evidence


Synthesis of High-Affinity Trypanosoma cruzi Trans-Sialidase (TcTS) Inhibitors for Anti-Chagas Drug Discovery

3-Amino-3-(2,5-dimethylphenyl)propanoic acid serves as a validated precursor for the synthesis of phthaloyl derivatives (Series D) with demonstrated activity against Trypanosoma cruzi trans-sialidase. The compound's 2,5-dimethylphenyl substitution pattern enables the generation of D-11, which achieved 86.9% TcTS enzyme inhibition and a binding affinity of −11.1 kcal/mol in molecular docking studies, outperforming the natural ligand DANA (−7.8 kcal/mol) [1]. This specific substitution pattern contributes to the favorable molecular recognition properties required for potent TcTS inhibition, making this compound a strategic building block for researchers developing novel anti-Chagas therapeutics .

Construction of Metabolically Stable Peptidomimetics and β-Peptide Foldamers

The β-amino acid backbone of 3-amino-3-(2,5-dimethylphenyl)propanoic acid confers inherent resistance to proteolytic degradation by mammalian peptidases, a class-level property of β-amino acids that distinguishes them from their α-amino acid counterparts [1]. This stability makes the compound particularly valuable for designing metabolically stable peptidomimetics, β-peptide foldamers, and protease-resistant peptide-based therapeutics. The 2,5-dimethylphenyl substituent introduces additional steric constraints and hydrophobic character that can be exploited to engineer specific secondary structures (e.g., helical conformations) and modulate membrane permeability .

Synthetic Intermediate for Regioselective Derivatization via Clauson-Kaas Pyrrole Synthesis and Phthaloylation

The presence of a free primary β-amino group enables the Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran to generate N-pyrrolyl derivatives, which can subsequently undergo intramolecular cyclization to form pyrrolizine scaffolds with potential anticancer activity [1]. Additionally, the free amino group facilitates phthaloylation to yield N-phthaloyl-3-amino-3-arylpropionic acid derivatives, a validated pharmacophore class with demonstrated PDE4 inhibitory and immunomodulatory activities . The dual functional handles (free amine and carboxylic acid) allow for sequential or orthogonal derivatization strategies that are not accessible with N-substituted β-alanine analogs, maximizing synthetic versatility in medicinal chemistry workflows .

Chiral Building Block for Enantioselective Synthesis of L-Configured Pharmaceutical Intermediates

The L-enantiomer of 3-amino-3-(2,5-dimethylphenyl)propanoic acid is preferentially available and widely utilized in pharmaceutical research, aligning with the stereochemical requirements of most biologically active peptides and small-molecule drugs [1]. The compound's β-stereocenter provides a defined three-dimensional scaffold that can be leveraged in asymmetric synthesis and chiral pool strategies for constructing enantiomerically pure drug candidates. Procuring this compound in its L-configuration eliminates the need for chiral resolution steps that would be required when using racemic mixtures of related α-amino acid analogs (e.g., 2-amino-3-(2,5-dimethylphenyl)propanoic acid, CAS 103854-25-7) .

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